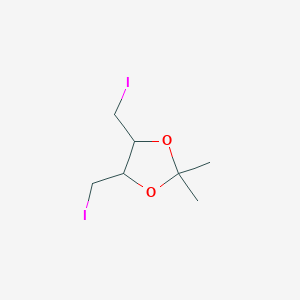
4,5-Bis(iodomethyl)-2,2-dimethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(iodomethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound characterized by the presence of two iodomethyl groups attached to a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(iodomethyl)-2,2-dimethyl-1,3-dioxolane typically involves the iodination of 2,2-dimethyl-1,3-dioxolane. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodomethyl groups at the 4 and 5 positions of the dioxolane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis(iodomethyl)-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the iodomethyl groups can lead to the formation of corresponding methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or amine derivatives of the original compound.
Oxidation Reactions: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction Reactions: Products are typically the corresponding methyl derivatives.
Aplicaciones Científicas De Investigación
4,5-Bis(iodomethyl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4,5-Bis(iodomethyl)-2,2-dimethyl-1,3-dioxolane exerts its effects depends on the specific application. In chemical reactions, the iodomethyl groups act as reactive sites for nucleophilic substitution or other transformations. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its iodomethyl groups, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxolane: Similar structure but with bromine atoms instead of iodine.
4,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane: Similar structure but with chlorine atoms instead of iodine.
4,5-Bis(methyl)-2,2-dimethyl-1,3-dioxolane: Lacks halogen atoms, making it less reactive in certain chemical reactions.
Uniqueness
4,5-Bis(iodomethyl)-2,2-dimethyl-1,3-dioxolane is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine atoms. This makes the compound more reactive in nucleophilic substitution reactions and potentially more useful in applications requiring high reactivity.
Propiedades
Fórmula molecular |
C7H12I2O2 |
|---|---|
Peso molecular |
381.98 g/mol |
Nombre IUPAC |
4,5-bis(iodomethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H12I2O2/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6H,3-4H2,1-2H3 |
Clave InChI |
WHRBZHCFRKKRJE-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(C(O1)CI)CI)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13902816.png)
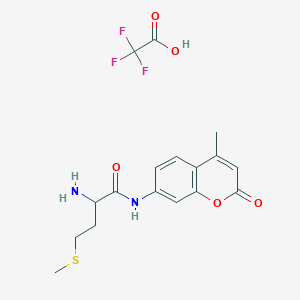
![2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13902835.png)
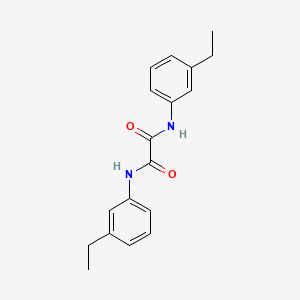
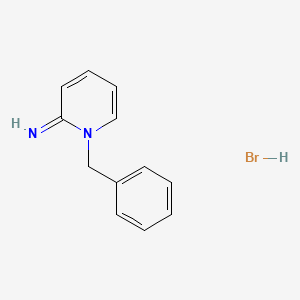
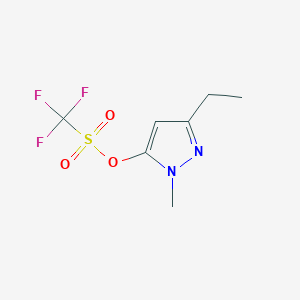
![3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride](/img/structure/B13902853.png)
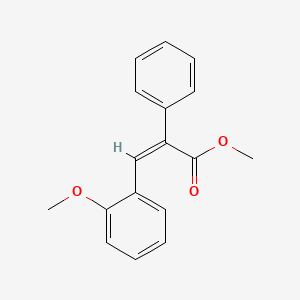
![2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B13902858.png)
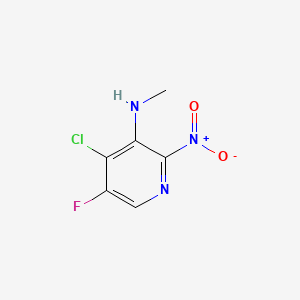

![rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13902878.png)
![Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B13902883.png)
